



Application Notes and Protocols for Sniper(ER)-87

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Compound of Interest		
Compound Name:	Sniper(ER)-87	
Cat. No.:	B12423558	Get Quote

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Introduction

Sniper(ER)-87 is a potent and selective estrogen receptor alpha (ERα) degrader, belonging to the class of molecules known as Specific and Nongenetic IAP-dependent Protein Erasers (SNIPERs). It functions by inducing the proteasomal degradation of ERα.[1] This document provides detailed protocols for the preparation of a stock solution of **Sniper(ER)-87**, along with methodologies for its application in both in vitro and in vivo research settings.

Mechanism of Action

Sniper(ER)-87 is a chimeric molecule that consists of a ligand for the inhibitor of apoptosis protein (IAP) E3 ubiquitin ligase and a ligand for ER α , connected by a linker.[2][3] This dual-binding capability allows **Sniper(ER)-87** to bring ER α into close proximity with the E3 ligase, leading to the ubiquitination of ER α and its subsequent degradation by the proteasome.[1] This targeted protein degradation approach offers a powerful tool for studying the effects of ER α depletion and for the development of potential therapeutics.

Data Presentation

Quantitative Data for Sniper(ER)-87



Property	Value
Molecular Weight	1044.32 g/mol
Chemical Formula	C59H73N5O10S
Purity	≥98% (HPLC)
Appearance	Solid powder
Solubility in DMSO	104.43 mg/mL (100 mM)
Storage (Powder)	-20°C for long term (months to years)
Storage (Stock Solution in DMSO)	-20°C for short term (weeks) or -80°C for long term (months)
In Vitro Activity (DC50)	3 nM

Experimental Protocols

1. Preparation of a 10 mM Stock Solution of Sniper(ER)-87 in DMSO

This protocol describes the preparation of a 10 mM stock solution, which can be further diluted for experimental use.

Materials:

- Sniper(ER)-87 powder
- Dimethyl sulfoxide (DMSO), anhydrous
- Microcentrifuge tubes
- Vortex mixer
- · Calibrated balance

Procedure:



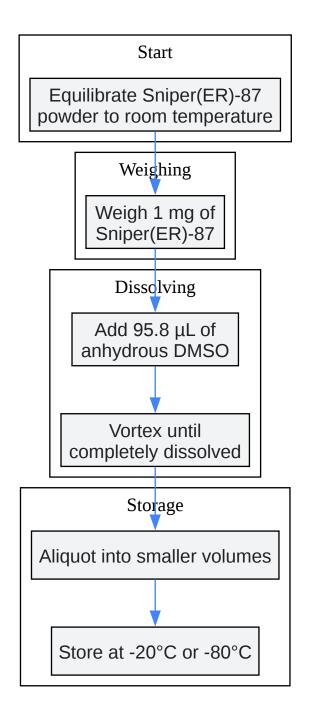




- Equilibrate: Allow the vial of Sniper(ER)-87 powder to reach room temperature before opening to prevent condensation.
- Weigh: Accurately weigh out 1 mg of Sniper(ER)-87 powder and transfer it to a sterile microcentrifuge tube.
- Dissolve: Add 95.8 μ L of anhydrous DMSO to the microcentrifuge tube containing the **Sniper(ER)-87** powder.
- Mix: Vortex the solution thoroughly until the powder is completely dissolved.
- Store: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C for short-term use or -80°C for long-term storage.

Workflow for Stock Solution Preparation





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Caption: Workflow for preparing a 10 mM **Sniper(ER)-87** stock solution.

2. In Vitro Protocol: ERα Degradation in MCF-7 Cells

This protocol details a method to assess the ER α degradation activity of **Sniper(ER)-87** in a breast cancer cell line.



Materials:

- MCF-7 cells
- Complete growth medium (e.g., DMEM with 10% FBS)
- Sniper(ER)-87 stock solution (10 mM in DMSO)
- Phosphate-buffered saline (PBS)
- · Cell lysis buffer
- Protease inhibitors
- · BCA protein assay kit
- SDS-PAGE and Western blotting reagents
- Primary antibody against ERa
- Secondary antibody (HRP-conjugated)
- · Chemiluminescent substrate

Procedure:

- Cell Culture: Culture MCF-7 cells in complete growth medium until they reach 70-80% confluency.
- Treatment: Dilute the 10 mM **Sniper(ER)-87** stock solution in complete growth medium to the desired final concentrations (e.g., 0.1, 1, 10, 100 nM). A vehicle control (DMSO) should be included.
- Incubation: Remove the old medium from the cells and add the medium containing
 Sniper(ER)-87 or vehicle control. Incubate the cells for a specified time (e.g., 24 hours).
- Cell Lysis: Wash the cells with ice-cold PBS and then lyse them using a suitable lysis buffer supplemented with protease inhibitors.



- Protein Quantification: Determine the protein concentration of each cell lysate using a BCA protein assay.
- Western Blotting:
 - Normalize the protein concentrations of all samples.
 - Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
 - Block the membrane and then probe with a primary antibody specific for ERα.
 - Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
 - Detect the protein bands using a chemiluminescent substrate.
- Analysis: Quantify the band intensities to determine the extent of ERα degradation relative to the vehicle control.
- 3. In Vivo Protocol: Tumor Growth Inhibition in a Mouse Xenograft Model

This protocol outlines a general procedure for evaluating the anti-tumor efficacy of **Sniper(ER)-87** in a mouse model of breast cancer.

Materials:

- Female immunodeficient mice (e.g., BALB/c nude)
- MCF-7 cells
- Matrigel
- Sniper(ER)-87
- Vehicle solution (e.g., sterile PBS with a solubilizing agent)
- Calipers for tumor measurement

Procedure:

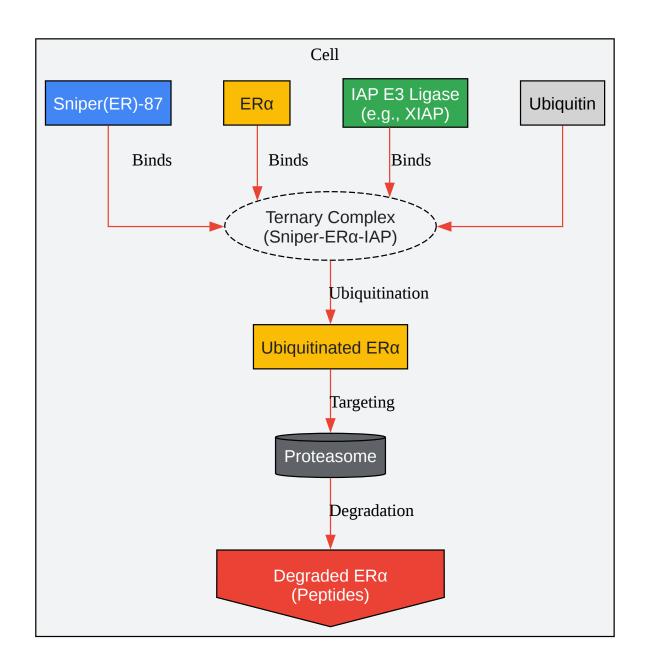


- Tumor Implantation: Subcutaneously implant MCF-7 cells mixed with Matrigel into the flank of the mice.
- Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
- Randomization: Randomize the mice into treatment and control groups.
- Treatment Administration: Prepare a formulation of Sniper(ER)-87 in a suitable vehicle.
 Administer Sniper(ER)-87 to the treatment group via intraperitoneal (i.p.) injection at a specified dose and schedule (e.g., 30 mg/kg, daily for 14 days). The control group should receive the vehicle only.
- Tumor Measurement: Measure the tumor volume using calipers at regular intervals (e.g., every 2-3 days).
- Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., Western blotting for ERα levels).
- Analysis: Compare the tumor growth rates between the treatment and control groups to evaluate the efficacy of Sniper(ER)-87.

Signaling Pathway

Mechanism of **Sniper(ER)-87** Induced ERα Degradation





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Caption: **Sniper(ER)-87** facilitates the degradation of $ER\alpha$ via the ubiquitin-proteasome system.



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